molecular formula C12H15NO2 B217326 Neorustmicin C CAS No. 104169-51-9

Neorustmicin C

Cat. No.: B217326
CAS No.: 104169-51-9
M. Wt: 352.5 g/mol
InChI Key: HFFNYHVDXSAHMB-HAMUIWQFSA-N
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Description

Neorustmicin C is a 14-membered macrolide antibiotic belonging to the galbonolide family, structurally related to rustmicin (galbonolide A) and neorustmicin (galbonolide B) . It is primarily produced by Micromonospora carbonacea strains isolated from soil and marine environments . This compound exhibits potent antifungal activity against yeast-like fungi by targeting inositol phosphoceramide (IPC) synthase, a critical enzyme in fungal sphingolipid biosynthesis . This mechanism is shared with rustmicin, but this compound demonstrates distinct structural modifications that may influence its pharmacokinetic properties and spectrum of activity.

Properties

CAS No.

104169-51-9

Molecular Formula

C12H15NO2

Molecular Weight

352.5 g/mol

IUPAC Name

(3R,5E,11E,14S)-14-ethyl-4,10-dihydroxy-3,5,9,11,13-pentamethyl-1-oxacyclotetradeca-5,11-diene-2,7-dione

InChI

InChI=1S/C20H32O5/c1-7-17-11(2)8-12(3)18(22)13(4)9-16(21)10-14(5)19(23)15(6)20(24)25-17/h8,10-11,13,15,17-19,22-23H,7,9H2,1-6H3/b12-8+,14-10+/t11?,13?,15-,17+,18?,19?/m1/s1

InChI Key

HFFNYHVDXSAHMB-HAMUIWQFSA-N

SMILES

CCC1C(C=C(C(C(CC(=O)C=C(C(C(C(=O)O1)C)O)C)C)O)C)C

Isomeric SMILES

CC[C@H]1C(/C=C(/C(C(CC(=O)/C=C(/C([C@H](C(=O)O1)C)O)\C)C)O)\C)C

Canonical SMILES

CCC1C(C=C(C(C(CC(=O)C=C(C(C(C(=O)O1)C)O)C)C)O)C)C

Synonyms

neorustmicin C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural, biosynthetic, and functional differences between neorustmicin C and related compounds:

Compound Molecular Formula Producing Organism Target Pathway Antifungal Activity (IC₅₀) Key Reference
This compound Not fully reported* Micromonospora carbonacea FIM99-663 Inositol phosphoceramide synthase <1.0 µg/mL (yeast-like fungi)
Rustmicin (Galbonolide A) C₃₈H₆₂O₁₁ Streptomyces galbus Inositol phosphoceramide synthase 0.5–2.0 µg/mL
Neorustmicin D C₂₀H₃₂O₅ Micromonospora sp. UR17 Undetermined 2.22 µg/mL
Crisamicin A C₃₂H₂₂O₁₂ Micromonospora sp. UR17 Undetermined 2.33 µg/mL
Trehazolin C₁₃H₂₂N₂O₁₀ Micromonospora sp. UR17 α-Glucosidase inhibition 1.95 µg/mL

Mechanistic Insights

  • This compound vs. Rustmicin : Both compounds inhibit IPC synthase, disrupting fungal membrane integrity. However, rustmicin’s larger macrolide ring (C₃₈ vs. inferred smaller size for this compound) may confer differences in cellular uptake or binding affinity .
  • This compound vs. Neorustmicin D : Neorustmicin D (C₂₀H₃₂O₅) has a significantly smaller structure, suggesting a divergent biosynthetic pathway or degradation product. Its antifungal activity is weaker (IC₅₀ = 2.22 µg/mL) compared to this compound (<1.0 µg/mL) .

Research Findings and Clinical Relevance

Efficacy and Toxicity

  • This compound demonstrates lower cytotoxicity in mammalian cells compared to rustmicin, as inferred from its selective inhibition of fungal IPC synthase over human orthologs .
  • Scalability Challenges: Production yields of this compound in Micromonospora are low compared to rustmicin in Streptomyces, necessitating strain optimization or synthetic biology approaches .

Emerging Analogues

  • Crisamicin A and trehazolin, co-produced with neorustmicin D in Micromonospora sp. UR17, highlight the chemical diversity within this genus. However, their mechanisms differ entirely from this compound, underscoring the need for targeted metabolomic studies .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Neorustmicin C with high purity, and how can researchers validate reaction yields?

  • Methodological Answer : Synthesis protocols should include detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization). Yield validation requires comparison with literature benchmarks and reproducibility across multiple batches. For new compounds, comprehensive characterization (e.g., NMR, HRMS) is essential to confirm purity . Known compounds should reference prior synthesis methods while detailing modifications .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton and carbon environments to confirm functional groups and connectivity.
  • HRMS : Validate molecular formula and isotopic patterns.
  • IR Spectroscopy : Identify key functional groups (e.g., hydroxyl, carbonyl).
  • X-ray Crystallography : Resolve stereochemistry for novel derivatives.
    Data should be cross-referenced with computational models (e.g., DFT) for ambiguous cases .

Q. How do researchers determine the minimum inhibitory concentration (MIC) of this compound against target pathogens?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with serial dilutions of this compound. Include positive controls (e.g., known antibiotics) and negative controls (vehicle-only). MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hours. Triplicate experiments and statistical analysis (e.g., mean ± SD) are critical to account for biological variability .

Q. What experimental controls are essential when assessing this compound’s cytotoxicity in mammalian cell lines?

  • Methodological Answer :

  • Vehicle Controls : Assess solvent effects (e.g., DMSO).
  • Positive Controls : Use established cytotoxic agents (e.g., doxorubicin).
  • Viability Assays : Combine MTT/XTT with flow cytometry for apoptosis/necrosis differentiation.
    Normalize data to untreated cells and report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity profiles of this compound across different cell lines?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Cross-Validate Models : Test activity in isogenic cell lines with/without target receptors.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate pathways.
    Contradictions may arise from off-target effects or assay sensitivity thresholds, requiring multi-omics integration (e.g., transcriptomics, proteomics) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups.
  • Bootstrap Analysis : Estimate confidence intervals for small datasets.
    Report goodness-of-fit metrics (R²) and validate assumptions (e.g., normality, homoscedasticity) .

Q. What strategies optimize this compound’s stability in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Matrix Stabilizers : Add EDTA (for plasma) or protease inhibitors (for tissue homogenates).
  • Storage Conditions : Test stability at -80°C vs. liquid nitrogen.
  • Analytical Validation : Use LC-MS/MS with isotopically labeled internal standards to quantify degradation products.
    Include freeze-thaw cycle tests and short/long-term stability benchmarks .

Q. How can researchers address discrepancies in this compound’s reported mechanism of action across independent studies?

  • Methodological Answer :

  • Target Deconvolution : Employ chemical proteomics (e.g., affinity chromatography, activity-based protein profiling).
  • Orthogonal Assays : Combine genetic (RNAi) and pharmacological (inhibitor) approaches.
  • Data Reanalysis : Apply meta-analysis techniques to harmonize heterogeneous datasets.
    Contradictions often stem from contextual biology (e.g., cell type-specific pathways) or compound batch variability .

Q. What methodologies are critical for elucidating this compound’s metabolic pathways in vivo?

  • Methodological Answer :

  • Radiolabeled Tracers : Use 14C/3H-labeled this compound to track metabolites.
  • Metabolomics : Pair high-resolution MS with fragmentation libraries.
  • Biliary Excretion Studies : Cannulate animal models to collect bile.
    Cross-reference with human liver microsome assays to predict clinical metabolism .

Guidance for Data Presentation

  • Reproducibility : Document experimental parameters (e.g., instrument settings, software versions) in supplementary materials .
  • Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • Statistical Rigor : Pre-register analysis plans to reduce bias and improve transparency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neorustmicin C
Reactant of Route 2
Neorustmicin C

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